Cas no 133077-41-5 (3-(3-fluorophenoxy)propan-1-ol)

3-(3-Fluorophenoxy)propan-1-ol is a fluorinated aromatic ether alcohol with the molecular formula C9H11FO2. This compound features a phenoxy group substituted with a fluorine atom at the meta position, linked to a propanol moiety. Its structural characteristics make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The fluorine substitution enhances its reactivity and potential for further functionalization, while the hydroxyl group allows for derivatization into esters, ethers, or other derivatives. Its stability and moderate polarity contribute to its utility in fine chemical applications. The compound is typically handled under standard laboratory conditions, requiring appropriate safety measures due to its organic fluoride content.
3-(3-fluorophenoxy)propan-1-ol structure
133077-41-5 structure
Product name:3-(3-fluorophenoxy)propan-1-ol
CAS No:133077-41-5
MF:C9H11FO2
MW:170.180846452713
MDL:MFCD11614014
CID:2620826
PubChem ID:15086014

3-(3-fluorophenoxy)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(3-fluorophenoxy)propan-1-ol
    • 3-(3-fluorophenoxy)-1-propanol
    • 3-(3-fluorophenoxy)propanol
    • 3-(3-Fluorophenoxy)-propan-ol
    • PEUTYYUKCAHEOK-UHFFFAOYSA-N
    • 3-(3-fluorophenoxy)-propan-1-ol
    • 3-(3-fluoranylphenoxy)propan-1-ol
    • SY046394
    • A806548
    • EN300-1858983
    • DTXSID70567998
    • SCHEMBL3290620
    • 133077-41-5
    • AC7865
    • 1-Propanol, 3-(3-fluorophenoxy)-
    • MFCD11614014
    • MDL: MFCD11614014
    • Inchi: 1S/C9H11FO2/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7,11H,2,5-6H2
    • InChI Key: PEUTYYUKCAHEOK-UHFFFAOYSA-N
    • SMILES: FC1=C([H])C([H])=C([H])C(=C1[H])OC([H])([H])C([H])([H])C([H])([H])O[H]

Computed Properties

  • Exact Mass: 170.07400
  • Monoisotopic Mass: 170.07430775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 119
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 29.5

Experimental Properties

  • PSA: 29.46000
  • LogP: 1.58690

3-(3-fluorophenoxy)propan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1858983-0.05g
3-(3-fluorophenoxy)propan-1-ol
133077-41-5
0.05g
$95.0 2023-09-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y07865-1g
3-(3-Fluorophenoxy)-1-propanol
133077-41-5 95%
1g
¥679.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y07865-10g
3-(3-Fluorophenoxy)-1-propanol
133077-41-5 95%
10g
¥2989.0 2023-09-05
Enamine
EN300-1858983-0.1g
3-(3-fluorophenoxy)propan-1-ol
133077-41-5
0.1g
$100.0 2023-09-18
Enamine
EN300-1858983-2.5g
3-(3-fluorophenoxy)propan-1-ol
133077-41-5
2.5g
$224.0 2023-09-18
Enamine
EN300-1858983-1.0g
3-(3-fluorophenoxy)propan-1-ol
133077-41-5
1g
$714.0 2023-05-23
eNovation Chemicals LLC
D685142-5g
3-(3-Fluorophenoxy)-1-propanol
133077-41-5 95%
5g
$165 2024-07-20
eNovation Chemicals LLC
D685142-10g
3-(3-Fluorophenoxy)-1-propanol
133077-41-5 95%
10g
$280 2024-07-20
Enamine
EN300-1858983-5g
3-(3-fluorophenoxy)propan-1-ol
133077-41-5
5g
$359.0 2023-09-18
Aaron
AR00HTHL-25g
1-Propanol, 3-(3-fluorophenoxy)-
133077-41-5 95%
25g
$563.00 2025-02-10

Additional information on 3-(3-fluorophenoxy)propan-1-ol

Professional Introduction to 3-(3-fluorophenoxy)propan-1-ol (CAS No. 133077-41-5)

3-(3-fluorophenoxy)propan-1-ol, identified by its Chemical Abstracts Service (CAS) number CAS No. 133077-41-5, is a fluorinated phenolic alcohol that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motif, exhibits a blend of chemical properties that make it a valuable intermediate in the development of various therapeutic agents.

The molecular structure of 3-(3-fluorophenoxy)propan-1-ol consists of a propan-1-ol side chain attached to a 3-fluorophenoxy group. The presence of the fluorine atom at the para position relative to the hydroxyl-bearing ring introduces electronic and steric effects that can modulate the reactivity and biological activity of the molecule. This structural feature has been exploited in medicinal chemistry to enhance binding affinity, metabolic stability, and overall pharmacological efficacy.

In recent years, 3-(3-fluorophenoxy)propan-1-ol has been extensively studied for its potential applications in the synthesis of novel pharmaceuticals. Its fluorinated aromatic ring serves as a key pharmacophore, contributing to the compound's ability to interact with biological targets such as enzymes and receptors. The alcohol functionality at the end of the side chain provides a versatile handle for further chemical modifications, enabling the construction of complex drug molecules.

One of the most compelling aspects of 3-(3-fluorophenoxy)propan-1-ol is its role as a building block in the development of antiviral and anticancer agents. Recent studies have demonstrated that fluorinated phenols exhibit enhanced bioavailability and improved pharmacokinetic profiles compared to their non-fluorinated counterparts. This has led to increased interest in exploring derivatives of 3-(3-fluorophenoxy)propan-1-ol as potential candidates for treating a variety of diseases.

The synthesis of 3-(3-fluorophenoxy)propan-1-ol typically involves multi-step organic reactions, including nucleophilic aromatic substitution (SNAr), alkylation, and reduction processes. The introduction of the fluorine atom into the aromatic ring is often achieved through halogen exchange reactions or direct fluorination methods. These synthetic strategies highlight the compound's importance as a synthetic intermediate in modern pharmaceutical research.

From a computational chemistry perspective, the electronic properties of 3-(3-fluorophenoxy)propan-1-ol have been thoroughly investigated using density functional theory (DFT) and other quantum mechanical methods. These studies have provided insights into how the fluorine atom influences the molecule's reactivity and interactions with biological targets. Such computational analyses are crucial for guiding experimental efforts and optimizing drug design strategies.

The biological activity of 3-(3-fluorophenoxy)propan-1-ol has been evaluated in various in vitro and in vivo models. Preliminary findings suggest that this compound exhibits inhibitory effects on certain enzymes implicated in inflammatory pathways. Additionally, its ability to modulate receptor binding has been explored, indicating potential therapeutic applications in areas such as immunomodulation and neuropharmacology.

In conclusion, 3-(3-fluorophenoxy)propan-1-ol (CAS No. 133077-41-5) represents a promising compound with significant implications for pharmaceutical research and development. Its unique structural features, synthetic accessibility, and demonstrated biological activity make it a valuable tool for medicinal chemists seeking to develop novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.

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Amadis Chemical Company Limited
(CAS:133077-41-5)3-(3-fluorophenoxy)propan-1-ol
A806548
Purity:99%
Quantity:25g
Price ($):507.0